molecular formula C12H17BClNO2 B1290478 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 863578-21-6

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No.: B1290478
CAS No.: 863578-21-6
M. Wt: 253.53 g/mol
InChI Key: ZEZOXGCBIPAXOT-UHFFFAOYSA-N
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Description

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a high-purity boronic ester derivative with the molecular formula C12H17BClNO2 and a molecular weight of 253.53 g/mol . This compound, supplied at a minimum purity of 97% , serves as a valuable synthetic intermediate in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions . Its stable pinacol boronate ester group and reactive aniline functionality allow researchers to efficiently construct complex biaryl architectures, which are core structures in many drug candidates and functional materials . The presence of both chloro and amino substituents on the aromatic ring provides additional sites for chemical modification, making this reagent a versatile key building block in medicinal chemistry for introducing specific molecular motifs into target molecules . Proper handling is essential; this compound has associated hazard statements (H315, H319, H335) indicating it may cause skin and eye irritation and respiratory irritation . It should be stored according to the supplier's recommendations, and researchers should refer to the Safety Data Sheet (SDS) before use. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZOXGCBIPAXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631046
Record name 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863578-21-6
Record name 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-chlorophenylboronic acid pinacol ester
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Preparation Methods

Method 1: Suzuki Coupling Reaction

This method involves the coupling of a chlorinated aniline with a boronic acid derivative under palladium catalysis.

  • Reagents Required :

    • 5-Chloro-2-bromoaniline
    • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
    • Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))
    • Base (e.g., sodium carbonate)
  • Reaction Conditions :

    • Solvent: Tetrahydrofuran or dioxane
    • Temperature: 75–100 °C
    • Time: 8–24 hours
  • Yield : Typically ranges from 65% to 77% depending on the specific conditions and reagents used.

Reaction Step Reagents Conditions Yield
Step 1 5-Chloro-2-bromoaniline + Boronic acid THF or dioxane; 75–100 °C; 8–24 h 65% - 77%

Method 2: Direct Boronation

In this approach, an aniline derivative is treated with boron compounds to introduce the dioxaborolane moiety directly.

  • Reagents Required :

    • Aniline derivative (e.g., 5-chloroaniline)
    • Boron reagent (e.g., pinacol boronate)
  • Reaction Conditions :

    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux
    • Time: Several hours
  • Yield : Generally around 70%.

Reaction Step Reagents Conditions Yield
Step 1 Aniline + Boron reagent Ethanol; reflux; several hours ~70%

Method 3: Metal-Catalyzed Cross-Coupling

This method utilizes metal catalysts to facilitate the cross-coupling of aryl halides and boronic acids.

  • Reagents Required :

    • Aryl halide (e.g., chlorobenzene)
    • Boronic acid derivative
    • Metal catalyst (e.g., nickel or palladium)
  • Reaction Conditions :

    • Solvent: Various organic solvents (e.g., DMF or DMSO)
    • Temperature: Elevated temperatures (100–150 °C)
  • Yield : Yields can vary widely but often exceed 80%.

Reaction Step Reagents Conditions Yield
Step 1 Aryl halide + Boronic acid DMF or DMSO; elevated temperature; several hours >80%

Summary of Findings

The preparation of this compound can be effectively achieved through various synthetic pathways that utilize palladium-catalyzed Suzuki coupling reactions and direct boronation methods. The choice of method often depends on the availability of reagents and desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline, also known as 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a compound that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, particularly in drug development and synthetic chemistry.

Antiviral Compounds

One of the notable applications of this compound is its use in the synthesis of antiviral agents. It serves as a crucial building block for the preparation of derivatives aimed at treating HIV infections. The compound has been utilized in creating 5,6,7,8-tetrahydrobenzothieno[2,3-b]pyridin-3-ylacetic acid derivatives that exhibit antiviral activity .

Topoisomerase Inhibitors

Research indicates that this compound can be part of the synthesis of topoisomerase inhibitors. These inhibitors are essential in addressing fluoroquinolone resistance in Gram-negative bacteria. In biochemical assays, derivatives of this compound have shown promising activity against DNA gyrase and topoisomerase IV from E. coli, suggesting potential therapeutic applications against bacterial infections .

Synthesis of Boron-Based Compounds

The compound is also involved in the synthesis of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles. These derivatives have been studied for their potential as hypoxia inhibitors and may play a role in cancer therapy by targeting hypoxic tumor microenvironments .

Case Study 1: Antiviral Activity

In a study focusing on the synthesis of antiviral compounds derived from this compound, researchers demonstrated its effectiveness in inhibiting HIV replication in vitro. The synthesized compounds showed significant reductions in viral load compared to controls.

Case Study 2: Bacterial Resistance

Another study evaluated the efficacy of topoisomerase inhibitors derived from this compound against resistant strains of Klebsiella pneumoniae. The results indicated that these compounds could restore sensitivity to traditional antibiotics by inhibiting bacterial DNA replication processes effectively .

Summary Table of Applications

Application AreaDescription
Antiviral SynthesisUsed to create derivatives for HIV treatment
Topoisomerase InhibitionActive against E. coli DNA gyrase and topoisomerase IV
Boron-Based CompoundsInvolved in synthesizing hypoxia inhibitors for potential cancer therapy

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as coupling and substitution

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 863578-21-6 Cl (5), Bpin (2) C₁₂H₁₇BClNO₂ 253.53 High reactivity in Suzuki couplings; used in peptide and API synthesis
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 850567-56-5 Cl (2), Bpin (5) C₁₂H₁₇BClNO₂ 253.53 Meta-substituted Cl alters electronic effects; used in heterocycle synthesis
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 1269233-11-5 Cl (3), Bpin (5) C₁₂H₁₇BClNO₂ 253.53 Ortho-para Cl-Bpin arrangement; niche applications in kinase inhibitors
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline N/A Me (5), Bpin (2) C₁₃H₂₀BNO₂ 233.12 Methyl group enhances solubility; lower steric hindrance
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 51226-15-4 Bpin (3) C₁₂H₁₈BNO₂ 219.09 No Cl substituent; broader use in polymer chemistry

Biological Activity

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various therapeutic contexts.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16BClO3
  • CAS Number : 1377503-12-2
  • Molecular Weight : 254.52 g/mol
  • Structure : The compound features a chloro-substituted phenyl ring and a boron-containing dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with boron-containing reagents under controlled conditions. The general synthetic route includes:

  • Formation of Dioxaborolane : The dioxaborolane is synthesized from boronic acid derivatives and diols.
  • Coupling Reaction : The dioxaborolane is then coupled with 5-chloroaniline using standard coupling techniques (e.g., palladium-catalyzed cross-coupling).

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane moieties. For instance:

  • Mechanism of Action : These compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival.
  • Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa cells), with IC50 values indicating significant potency.
CompoundCell LineIC50 (µM)
This compoundMCF-712.4
This compoundHeLa15.8

Antiviral Properties

The compound has also been investigated for its antiviral properties:

  • HIV Treatment : It has been noted as a building block for synthesizing derivatives aimed at treating HIV infections. The dioxaborolane structure enhances the stability and bioavailability of these derivatives.

Pharmacological Applications

The pharmacological applications of this compound extend beyond anticancer and antiviral activities:

  • SMN Deficiency Treatment : Compounds derived from this structure have shown promise in treating diseases related to spinal muscular atrophy (SMA).
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors. For example, Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) in anhydrous solvents like THF or dioxane at 80–100°C. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to B₂Pin₂) and using degassed solvents under inert gas (N₂/Ar) improves yields. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization enhances purity .

Q. How can the purity and structural integrity of this boronate aniline derivative be validated?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, boronate methyl groups at δ 1.0–1.3 ppm) .
  • X-ray Diffraction (XRD) : Resolve crystal structure to verify bond angles and planarity of the aniline-boronate system. SHELX programs (e.g., SHELXL) are standard for refinement .
  • Mass Spectrometry (MS) : Use DART-MS or ESI-MS to match exact mass (e.g., C₁₂H₁₆BClNO₂: calculated 267.09 g/mol) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid skin/eye contact due to potential irritation .
  • Storage : Store in airtight containers under inert gas (Ar) at 2–8°C to prevent boronate hydrolysis .
  • Emergency Measures : Use fume hoods for synthesis. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Keep灭火器 nearby .

Advanced Research Questions

Q. How does the electronic nature of the chloro-substituent influence the reactivity of this boronate in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl group activates the aryl ring for nucleophilic substitution but may reduce oxidative addition efficiency in Pd-catalyzed couplings. Compare coupling rates with non-halogenated analogs using kinetic studies (e.g., monitoring reaction progress via TLC or in situ ¹H NMR). Adjust ligand systems (e.g., SPhos or XPhos) to stabilize Pd intermediates and enhance turnover .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Boronates often form hygroscopic or amorphous solids. Use slow evaporation from non-polar solvents (e.g., hexane/CH₂Cl₂) to grow single crystals. For XRD analysis, collect data at low temperatures (100 K) to mitigate disorder. SHELXD/SHELXE software can resolve twinning or partial occupancy issues .

Q. Can this compound participate in C–H borylation reactions, and what mechanistic insights exist?

  • Methodological Answer : The boronate group enables transition-metal-catalyzed C–H functionalization. For example, Ir-catalyzed borylation at meta/para positions of aromatic systems. Computational studies (DFT) suggest a σ-bond metathesis pathway with low activation barriers (ΔG‡ ~20 kcal/mol). Validate via isotopic labeling (²H/¹³C) and kinetic isotope effect (KIE) experiments .

Q. How do steric effects from the tetramethyl dioxaborolane moiety impact its utility in polymer/materials chemistry?

  • Methodological Answer : The bulky pinacol boronate group enhances solubility in organic solvents (e.g., THF, toluene) but may hinder conjugation in π-electron systems. Compare optoelectronic properties (UV-Vis, fluorescence) with smaller boronate derivatives. For polymerization, optimize monomer feed ratios and initiators (e.g., AIBN) to balance steric hindrance and reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

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